Chemical Properties and Reactivity of 1-(3-Isopropyl-4-methoxyphenyl)ethanone: A Comprehensive Guide for Synthetic Applications
Chemical Properties and Reactivity of 1-(3-Isopropyl-4-methoxyphenyl)ethanone: A Comprehensive Guide for Synthetic Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction & Structural Analysis
The compound 1-(3-isopropyl-4-methoxyphenyl)ethanone (also known as 4-methoxy-3-isopropylacetophenone) is a highly versatile acetophenone derivative utilized as a critical building block in organic synthesis, medicinal chemistry, and fragrance formulation[1],[2].
The chemical behavior of this molecule is governed by the intricate electronic and steric interplay of its three functional groups attached to the aromatic core:
-
Ketone Group (C1): An electron-withdrawing group (-M effect) that serves as a prime site for nucleophilic addition, reductive amination, and reduction[2].
-
Methoxy Group (C4): A strong π -donor (+M effect) that heavily activates the aromatic ring toward electrophilic attack and can be selectively cleaved (demethylated) to reveal a reactive phenol[3].
-
Isopropyl Group (C3): A bulky, weakly activating group (+I effect via hyperconjugation) that provides significant steric shielding to the adjacent C2 position.
Understanding the orthogonal reactivity of these functional groups allows synthetic chemists to perform highly regioselective and chemoselective transformations.
Fig 1. Structural reactivity map of 1-(3-isopropyl-4-methoxyphenyl)ethanone.
Physicochemical Properties
To ensure accurate stoichiometric calculations and safe handling during synthesis, the fundamental physicochemical properties of 1-(3-isopropyl-4-methoxyphenyl)ethanone are summarized below[1],[4].
| Property | Value |
| Chemical Name | 1-(3-Isopropyl-4-methoxyphenyl)ethanone |
| CAS Registry Number | 1634-64-6 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol |
| Density | ~0.985 g/cm³ |
| Boiling Point | 296 ºC at 760 mmHg |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) |
Core Reactivity Profiles & Mechanistic Insights
Chemoselective Ketone Reduction
The acetyl moiety can be cleanly reduced to a secondary alcohol—yielding 1-(3-isopropyl-4-methoxyphenyl)ethanol—using mild hydride donors such as Sodium Borohydride (NaBH₄). Unlike Lithium Aluminum Hydride (LiAlH₄), which requires strictly anhydrous conditions and can cause over-reduction or side reactions, NaBH₄ is highly chemoselective for the ketone and can be performed in protic solvents like methanol[5],[6].
Ether Cleavage (O-Demethylation)
The methoxy group can be converted into a free hydroxyl group to form 1-(4-hydroxy-3-isopropylphenyl)ethanone. This is typically achieved using Boron Tribromide (BBr₃), a powerful Lewis acid. BBr₃ coordinates with the methoxy oxygen, weakening the oxygen-methyl bond and facilitating the nucleophilic attack by the bromide ion to expel methyl bromide[3],[7].
Electrophilic Aromatic Substitution (EAS)
The aromatic ring is subject to competing directing effects. The methoxy group at C4 is a strong ortho/para director. The isopropyl group at C3 is also an ortho/para director, while the acetyl group at C1 is a meta director.
-
Regioselectivity: Position C5 is highly favored for electrophilic attack (e.g., bromination or nitration) because it is ortho to the powerfully activating methoxy group and meta to the deactivating acetyl group. Position C2 is sterically hindered by the adjacent isopropyl and acetyl groups, making C5 the kinetically and thermodynamically preferred site.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate specific mechanistic controls to ensure high yield and purity.
Protocol A: Chemoselective NaBH₄ Reduction
Causality & Design: Methanol is selected as the solvent because its protic nature facilitates the rapid protonation of the intermediate borate-bound alkoxide, driving the reaction to completion[6]. The reaction is initiated at 0–5 °C to safely manage the exothermic hydride transfer and control the evolution of hydrogen gas.
Fig 2. Step-by-step experimental workflow for the chemoselective NaBH4 reduction.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(3-isopropyl-4-methoxyphenyl)ethanone (1.0 eq, 10 mmol) in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
-
Reagent Addition: Slowly add NaBH₄ (1.5 eq, 15 mmol) portion-wise over 15 minutes. Self-Validation: Observe mild effervescence (H₂ gas); rapid addition will cause uncontrollable bubbling and potential solvent boil-over[5].
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product alcohol will have a significantly lower Rf value than the starting ketone.
-
Quench & Workup: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise. This mildly acidic quench destroys excess NaBH₄ without risking the dehydration of the newly formed secondary alcohol.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic secondary alcohol.
Protocol B: BBr₃-Mediated O-Demethylation
Causality & Design: Boron tribromide coordinates strongly with the methoxy oxygen. Because this complexation is violently exothermic, the reaction must be initiated at -78 °C to prevent uncontrolled localized heating, which could lead to Friedel-Crafts-like side reactions or non-specific degradation[7]. Dichloromethane (DCM) is utilized as a non-coordinating solvent to ensure BBr₃ remains fully available to the substrate.
Fig 3. Mechanistic pathway for the BBr3-mediated O-demethylation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and flush with inert gas (N₂ or Argon). Dissolve the starting material (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
-
Reagent Addition: Using a syringe, add a 1.0 M solution of BBr₃ in DCM (2.0 eq, 10 mmol) dropwise down the side of the flask over 10 minutes.
-
Cleavage Phase: Stir at -78 °C for 30 minutes to allow complete complexation, then remove the cooling bath. Allow the reaction to slowly warm to room temperature and stir for an additional 12–16 hours. Self-Validation: The reaction mixture typically transitions from clear to a deep yellow/brown complex as the C-O bond cleaves.
-
Hydrolysis Quench: Cool the mixture back to 0 °C in an ice bath. Extremely carefully add ice-cold water or saturated NaHCO₃ dropwise to hydrolyze the boron complex. Warning: This step is highly exothermic and generates HBr gas.
-
Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 15 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to isolate the phenol derivative.
Conclusion
1-(3-Isopropyl-4-methoxyphenyl)ethanone is a structurally rich scaffold offering multiple orthogonal sites for chemical modification. By understanding the underlying electronic and steric parameters—specifically the activating nature of the methoxy group and the steric shielding of the isopropyl group—synthetic chemists can confidently design chemoselective reductions, precise demethylations, and regioselective electrophilic aromatic substitutions. The self-validating protocols provided ensure high-fidelity transformations suitable for advanced pharmaceutical and materials research.
References
-
CymitQuimica. CAS 1634-64-6: 1-[4-methoxy-3-(propan-2-yl)phenyl]ethanone.2[1],[2]
-
Royal Society of Chemistry (RSC). Reduction of a ketone using sodium borohydride.5[5]
-
OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol.6[6]
-
ResearchGate. Borontribromide-mediated C-C bond formation in cyclic ketones (Demethylation Context).3[3]
-
Synlett. Efficient Route for the Synthesis of Hydroxylated 2,3-Diarylxanthones (BBr3 Demethylation protocol).7[7]
Sources
- 1. CAS 1634-64-6: 1-[4-metoxi-3-(propan-2-il)fenil]etanona [cymitquimica.com]
- 2. CAS 1634-64-6: 1-[4-methoxy-3-(propan-2-yl)phenyl]ethanone [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 1634-64-6_1-(3-异丙基-4-甲氧基苯基)乙酮CAS号:1634-64-6_1-(3-异丙基-4-甲氧基苯基)乙酮【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. orgosolver.com [orgosolver.com]
- 7. DSpace [bibliotecadigital.ipb.pt]
